3-(2-Iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one 3-(2-Iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 332025-61-3
VCID: VC0406770
InChI: InChI=1S/C26H16INO2/c27-19-11-5-3-9-17(19)25-24-23(18-10-4-6-12-21(18)30-26(24)29)22-16-8-2-1-7-15(16)13-14-20(22)28-25/h1-14,25,28H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CC=C5I)C(=O)OC6=CC=CC=C64
Molecular Formula: C26H16INO2
Molecular Weight: 501.3g/mol

3-(2-Iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one

CAS No.: 332025-61-3

Main Products

VCID: VC0406770

Molecular Formula: C26H16INO2

Molecular Weight: 501.3g/mol

3-(2-Iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one - 332025-61-3

CAS No. 332025-61-3
Product Name 3-(2-Iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
Molecular Formula C26H16INO2
Molecular Weight 501.3g/mol
IUPAC Name 12-(2-iodophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one
Standard InChI InChI=1S/C26H16INO2/c27-19-11-5-3-9-17(19)25-24-23(18-10-4-6-12-21(18)30-26(24)29)22-16-8-2-1-7-15(16)13-14-20(22)28-25/h1-14,25,28H
Standard InChIKey OIBVBSSGRFUXTI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CC=C5I)C(=O)OC6=CC=CC=C64
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CC=C5I)C(=O)OC6=CC=CC=C64
PubChem Compound 2868146
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator